molecular formula C24H31N3O4 B277912 3,4-dimethoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

3,4-dimethoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B277912
M. Wt: 425.5 g/mol
InChI Key: UNQZISCZGRIFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield 3,4-dimethoxy-N-phenylbenzamide.

  • Introduction of the Piperazine Ring: : The next step involves the introduction of the piperazine ring. This can be done by reacting the benzamide derivative with 1-(3-methylbutanoyl)piperazine under appropriate conditions, such as in the presence of a base like triethylamine, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: :

Properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C24H31N3O4/c1-17(2)15-23(28)27-13-11-26(12-14-27)20-8-6-19(7-9-20)25-24(29)18-5-10-21(30-3)22(16-18)31-4/h5-10,16-17H,11-15H2,1-4H3,(H,25,29)

InChI Key

UNQZISCZGRIFRI-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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